4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid is secretory phospholipase A2 (sPLA2) . sPLA2 is an enzyme that catalyzes the hydrolysis of fatty acids, playing a crucial role in the metabolism of lipids .
Mode of Action
This compound acts as a selective and potent inhibitor of sPLA2 . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of fatty acids .
Biochemical Pathways
By inhibiting sPLA2, this compound affects the metabolism of lipids . sPLA2 normally catalyzes the release of arachidonic acid from glycerophospholipids, which is a key step in the synthesis of eicosanoids, a group of signaling molecules involved in inflammation and immunity . By inhibiting sPLA2, this compound can potentially modulate these processes .
Pharmacokinetics
) suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of sPLA2 by this compound can lead to a decrease in the production of arachidonic acid and downstream eicosanoids . This could potentially modulate inflammatory responses and other processes regulated by these signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10590 involves the formation of a simple amide based on ®-γ-norleucine. The reaction typically involves the coupling of ®-γ-norleucine with 7-phenylheptanoic acid under appropriate conditions to form the desired amide bond .
Industrial Production Methods: While specific industrial production methods for CAY10590 are not widely documented, the synthesis generally follows standard organic synthesis protocols involving amide bond formation. The compound is typically produced in crystalline solid form with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: CAY10590 primarily undergoes reactions typical of amides, including hydrolysis and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the amide bond, leading to the formation of the corresponding carboxylic acid and amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, depending on the reagents and conditions used.
Major Products:
Hydrolysis: The major products are 7-phenylheptanoic acid and ®-γ-norleucine.
Substitution: Depending on the nucleophile, various substituted amides can be formed
Scientific Research Applications
CAY10590 is extensively used in scientific research due to its potent and selective inhibition of secretory phospholipase A2. Its applications include:
Chemistry: Studying the inhibition mechanisms of sPLA2 and its role in lipid metabolism.
Biology: Investigating the role of sPLA2 in cellular processes such as phagocytosis and foam cell formation.
Medicine: Researching potential therapeutic applications in chronic inflammatory diseases, particularly chronic inflammatory kidney diseases.
Industry: Potential applications in the development of anti-inflammatory drugs and other therapeutic agents .
Comparison with Similar Compounds
CAY10590 is unique due to its high selectivity and potency in inhibiting secretory phospholipase A2 without affecting other types of phospholipase A2. Similar compounds include:
GK115: Another inhibitor of secretory phospholipase A2 with similar properties.
AX 048: A compound with inhibitory effects on phospholipase A2 but with different selectivity and potency profiles.
CAY10590 stands out due to its specific inhibition of sPLA2, making it a valuable tool in research focused on inflammatory processes and related diseases .
Properties
IUPAC Name |
(4R)-4-(7-phenylheptanoylamino)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTPELWBOPVWPH-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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